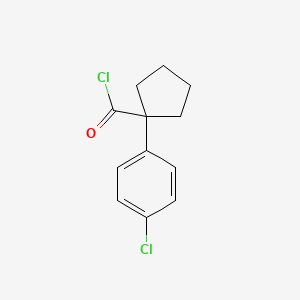

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHJJILZUKNEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221736 | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71501-44-5 | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclopentanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YJ7H6AM4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analytical methodologies for this compound (CAS No. 71501-44-5). This compound is a key intermediate in organic synthesis, valued for its reactive acyl chloride group which serves as a versatile building block for constructing more complex molecular architectures, particularly in medicinal chemistry and agrochemical development.[1][2]

Core Physical and Chemical Properties

This compound is an acyl chloride characterized by a cyclopentane ring substituted with a 4-chlorophenyl group.[1][2] Its molecular formula is C₁₂H₁₂Cl₂O.[1][2][3] The quantitative physical and chemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 71501-44-5 | [2][3] |

| Molecular Formula | C₁₂H₁₂Cl₂O | [1][2][3] |

| Molecular Weight | 243.13 g/mol | [1][2] |

| IUPAC Name | 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride | [2] |

| Boiling Point | 165-167 °C at 10 Torr | [4] |

| Density | 1.245 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.5545-1.5565 | [5] |

| LogP | 3.97 | [6] |

| InChI | InChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2 | [2] |

| InChI Key | RZHJJILZUKNEKM-UHFFFAOYSA-N | [2][3][6] |

| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl | [2] |

Experimental Protocols

Synthesis via Acyl Chlorination

The most common method for synthesizing this compound is through the acyl chlorination of its corresponding carboxylic acid precursor, 1-(4-chlorophenyl)cyclopentanecarboxylic acid.[1] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this conversion.[1][2]

Protocol:

-

Reaction Setup: In a suitable reaction vessel, place thionyl chloride (SOCl₂).

-

Addition of Precursor: Add 1-(4-chlorophenyl)cyclopentanecarboxylic acid dropwise to the thionyl chloride under constant stirring. The reaction is exothermic and the temperature should be maintained in a controlled range, typically 40–50 °C.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, remove the excess thionyl chloride by concentration under reduced pressure.[1]

-

Purification: To isolate the final product, add an aprotic solvent like methylene chloride and concentrate to dryness.[1] Further purification can be achieved through vacuum distillation or recrystallization.[1]

Caption: Workflow for the synthesis of the title compound.

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing this compound. A reverse-phase (RP) method can be employed for this purpose.[6]

Protocol:

-

Column: Newcrom R1 reverse-phase column.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6] For applications compatible with Mass Spectrometry (MS), phosphoric acid should be substituted with formic acid.[6]

-

Detection: UV detection at 254 nm is a common method for monitoring acyl chlorides.[1]

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[6]

Caption: General workflow for HPLC analysis.

Chemical Reactivity and Applications

The primary utility of this compound stems from its reactive acyl chloride group, which makes it an excellent acylating agent.[1][2] It readily reacts with various nucleophiles to form a range of derivatives.[1] This reactivity is fundamental to its application as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Key Reactions:

-

Amide Formation: Reacts with amines to yield amides.[1]

-

Ester Formation: Reacts with alcohols to form esters.[1]

-

Hydrolysis: Undergoes hydrolysis to revert to the corresponding carboxylic acid.[1]

-

Friedel-Crafts Acylation: Can be used to introduce the acyl group onto aromatic rings.[2]

-

Grignard Reactions: Acts as an electrophile in reactions with Grignard reagents to form ketones.[1]

Caption: Reactivity and applications in organic synthesis.

References

- 1. This compound | 71501-44-5 | Benchchem [benchchem.com]

- 2. Buy this compound | 71501-44-5 [smolecule.com]

- 3. This compound [drugfuture.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBONYLCHLORIDE | 71501-44-5 [amp.chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)cyclopentanecarbonyl chloride, a key intermediate in organic and medicinal chemistry. This document details its chemical structure, properties, synthesis, and applications, presenting data in a clear, structured format for easy reference by professionals in research and drug development.

Chemical Identity and Structure

This compound is an acyl chloride characterized by a cyclopentane ring substituted with both a 4-chlorophenyl group and a reactive carbonyl chloride moiety.[1][2] This structure makes it a valuable building block for introducing the 1-(4-chlorophenyl)cyclopentanoyl group into various molecules.[2]

Chemical Formula: C₁₂H₁₂Cl₂O

Molecular Structure:

Below is the two-dimensional chemical structure of this compound.

Chemical Identifiers Summary

| Identifier | Value |

| CAS Number | 71501-44-5[1][2][3][4] |

| Molecular Weight | 243.13 g/mol [1][2][4] |

| IUPAC Name | 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride[2] |

| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl[2][5] |

| InChI Key | RZHJJILZUKNEKM-UHFFFAOYSA-N[2][3] |

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound. The physicochemical data are primarily estimates.

| Property | Value |

| Boiling Point | ~346.25°C (estimated)[4] |

| Density | ~1.1896 g/cm³ (estimated)[4] |

| Refractive Index | ~1.5545 - 1.5565[4] |

| ¹H NMR | Aromatic protons expected at δ 7.2–7.4 ppm[1] |

| ¹³C NMR | Cyclopentane carbons expected at δ 25–35 ppm[1] |

| Infrared (IR) | Characteristic C=O stretch for an acyl chloride at ~1800 cm⁻¹[1] |

| Mass Spectrometry | Molecular ion peak expected at m/z 243.08[1] |

Synthesis and Purification

The primary synthetic route to this compound is through the chlorination of its corresponding carboxylic acid precursor.[1]

Experimental Protocol: Synthesis via Acyl Chlorination

This protocol describes the conversion of 1-(4-chlorophenyl)cyclopentanecarboxylic acid to the target acyl chloride using thionyl chloride (SOCl₂).

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is anhydrous.

-

Reaction Setup: Charge the flask with thionyl chloride (SOCl₂).

-

Addition of Starting Material: Add 1-(4-chlorophenyl)cyclopentanecarboxylic acid (CAS: 80789-69-1) dropwise to the stirred thionyl chloride. The reaction is exothermic and should be controlled, typically maintaining a temperature between 40–50 °C.[1]

-

Reaction Monitoring: The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride by concentration under reduced pressure (rotary evaporation).[1]

-

Purification: The crude product can be purified by adding an aprotic solvent like methylene chloride and re-concentrating to dryness to remove residual SOCl₂.[1] Further purification can be achieved through vacuum distillation or recrystallization to yield the final product.[1]

Chemical Reactivity and Applications

As an acyl chloride, this compound is a highly reactive and versatile intermediate in organic synthesis.[1][2] Its primary utility lies in acylation reactions, where it serves to introduce the 1-(4-chlorophenyl)cyclopentanoyl moiety into a target molecule.

-

Acylation Reactions: It readily reacts with nucleophiles such as alcohols, amines, and phenols to form corresponding esters, amides, and phenyl esters. This reactivity is fundamental to its role as a building block.[2]

-

Friedel-Crafts Acylation: The compound can be used in Friedel-Crafts reactions to acylate aromatic rings, creating more complex molecular architectures.[2]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[2] Its structure is also relevant in the development of agrochemicals.[2]

References

In-Depth Technical Guide: 1-(4-Chlorophenyl)cyclopentane-1-carbonyl chloride (CAS 71501-44-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride, CAS number 71501-44-5. This compound is a reactive acyl chloride, primarily utilized as a chemical intermediate and building block in organic and medicinal chemistry.

General Information

1-(4-Chlorophenyl)cyclopentane-1-carbonyl chloride is an organic compound characterized by a cyclopentane ring substituted with both a 4-chlorophenyl group and a highly reactive carbonyl chloride functional group.[1][2] This structure makes it a valuable reagent for introducing the 1-(4-chlorophenyl)cyclopentanecarbonyl moiety into other molecules.

Chemical Identity

| Identifier | Value |

| CAS Number | 71501-44-5 |

| IUPAC Name | 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride[2] |

| Molecular Formula | C₁₂H₁₂Cl₂O[2] |

| Molecular Weight | 243.13 g/mol [2] |

| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl[2] |

| InChI Key | RZHJJILZUKNEKM-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride is provided below.

| Property | Value | Source |

| Boiling Point | 165-167 °C at 10 Torr | |

| Density | 1.245 g/cm³ at 20 °C |

Synthesis and Characterization

The primary synthetic route to 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor.

Experimental Protocol: Synthesis

Objective: To synthesize 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride from 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

Reagents:

-

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, the starting material, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, is dissolved in an anhydrous solvent.

-

Thionyl chloride is added dropwise to the solution while stirring, typically at a controlled temperature to manage the exothermic reaction.

-

The reaction mixture is then heated to reflux and monitored for completion using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure (vacuum distillation).

-

The resulting crude product, 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride, can be purified by vacuum distillation or recrystallization to yield the final product.

Analytical Characterization

The purity and identity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the C=O stretch of the acyl chloride is expected around 1800 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can be employed.[1]

References

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride molecular weight and mass

An In-depth Technical Guide on 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride: Molecular Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of this compound. This acyl chloride is a valuable reagent in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. The molecular formula is C₁₂H₁₂Cl₂O.[1][2][3][4][5] The molecular weight is approximately 243.13 g/mol .[1][2][3][5]

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂Cl₂O | [1][2][3][4][5] |

| Molecular Weight | 243.13 g/mol | [1][2][3][5] |

| Monoisotopic Mass | 242.02652 g/mol | Calculated |

| CAS Number | 71501-44-5 | [1][2] |

Experimental Protocols

This compound is a versatile chemical intermediate. Detailed below are key experimental protocols for its synthesis and a common application in Friedel-Crafts acylation reactions.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the chlorination of the corresponding carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[1]

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

-

Slowly add an excess of thionyl chloride to the carboxylic acid. The reaction is often performed at a moderately elevated temperature, for instance, between 40-50°C, to facilitate the reaction while controlling the exothermic nature of the addition.[1]

-

The reaction mixture is stirred at this temperature until the conversion to the acid chloride is complete. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the excess thionyl chloride is removed, typically by distillation under reduced pressure.[1]

-

To ensure the complete removal of residual thionyl chloride, an aprotic solvent like methylene chloride can be added and subsequently evaporated under reduced pressure.[1] The final product is the desired this compound.

Friedel-Crafts Acylation using this compound

Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3]

General Procedure:

-

In a dry reaction flask under an inert atmosphere, suspend anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the suspension in an ice bath.

-

Slowly add this compound to the stirred suspension.

-

To this mixture, add the aromatic substrate dropwise, maintaining a low temperature (e.g., 0-10°C) to control the reaction.[3]

-

After the addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for an additional period to ensure complete reaction.[3]

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice, often containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

-

The product is extracted into an organic solvent. The organic layer is then washed sequentially with water, a saturated sodium bicarbonate solution, and brine.[3]

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by techniques such as vacuum distillation or column chromatography.[3]

Visualized Workflows and Reaction Mechanisms

To further elucidate the experimental processes and chemical transformations, the following diagrams are provided.

References

An In-depth Technical Guide to the Reactivity Profile of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive acyl chloride moiety and a biologically relevant 4-chlorophenyl group appended to a cyclopentane scaffold, renders it a valuable intermediate for the synthesis of a diverse range of bioactive compounds. This guide provides a comprehensive overview of its reactivity, synthesis, and applications, with a focus on detailed experimental protocols and its role in the development of potential therapeutic agents.

Physicochemical and Spectroscopic Data

Precise characterization of this compound is fundamental for its application in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 71501-44-5 | [1][2] |

| Molecular Formula | C₁₂H₁₂Cl₂O | [1] |

| Molecular Weight | 243.13 g/mol | [1] |

| Boiling Point | 165-167 °C at 10 Torr | [3] |

| Density | ~1.245 g/cm³ (estimate) | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF) | [4] |

| InChI Key | RZHJJILZUKNEKM-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data

| Technique | Key Features and Expected Values | Reference |

| ¹H NMR | Aromatic protons: δ 7.2–7.4 ppm (m); Cyclopentane protons: δ 1.8-2.8 ppm (m) | [4] |

| ¹³C NMR | Aromatic carbons: δ 125–140 ppm; Cyclopentane carbons: δ 25–45 ppm; Carbonyl carbon: >170 ppm | [4] |

| Infrared (IR) | Strong C=O stretch at ~1800 cm⁻¹ | [4] |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z ≈ 242/244 (due to ³⁵Cl and ³⁷Cl isotopes) | [4] |

Synthesis of this compound

The primary route to this compound is through the chlorination of its corresponding carboxylic acid precursor.

Synthesis of the Precursor: 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid

While various methods exist for the synthesis of substituted cyclopentanecarboxylic acids, a common approach involves a Grignard reaction followed by carboxylation or a Friedel-Crafts reaction. For the synthesis of 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, a Friedel-Crafts-type reaction is a plausible route.

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) (optional, as solvent)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid.

-

Slowly add an excess of thionyl chloride (approximately 1.5-2.0 equivalents) to the flask at room temperature under an inert atmosphere (e.g., nitrogen or argon). A few drops of DMF can be added to catalyze the reaction.

-

The reaction is typically conducted with stirring at a controlled temperature of 40–50 °C.[4] The acid can be added dropwise to the thionyl chloride to manage the exothermic nature of the reaction.[4]

-

Heat the reaction mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.[4] Alternatively, an aprotic solvent like dichloromethane can be added and subsequently removed under reduced pressure to help eliminate residual thionyl chloride.[4]

-

-

Expected Yield: While specific yields are not widely reported in publicly available literature, similar reactions typically proceed in high yield (>85%).

-

Purity Assessment: The purity of the final product can be confirmed by ¹H NMR, IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹), and gas chromatography-mass spectrometry (GC-MS).[4]

Synthesis of the title compound from its carboxylic acid precursor.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for acyl chlorides. They react readily with a variety of nucleophiles to form a range of carboxylic acid derivatives.[1] The general mechanism proceeds through a tetrahedral intermediate.[1]

-

Reaction with Amines (Amide Formation): Primary and secondary amines react rapidly with the acyl chloride to form N-substituted amides. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

-

Reaction with Alcohols (Ester Formation): Alcohols react to form esters. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the HCl produced.

-

Hydrolysis: In the presence of water, the acyl chloride hydrolyzes back to the parent 1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid.[1] This reaction is often rapid and necessitates handling the acyl chloride under anhydrous conditions.

Experimental Protocol: Synthesis of an N-Aryl-1-(4-chlorophenyl)cyclopentanecarboxamide

-

Materials:

-

This compound

-

A substituted aniline (e.g., aniline, 4-fluoroaniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Expected Yield: Amide formation from acyl chlorides is generally a high-yielding reaction, often exceeding 90%.

Major reaction pathways of the title compound.

Friedel-Crafts Acylation

The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This allows for the formation of diaryl ketones.[1]

Reduction

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the acyl chloride to the corresponding primary alcohol, [1-(4-chlorophenyl)cyclopentyl]methanol. This reaction must be carried out under strictly anhydrous conditions.

Applications in Drug Discovery and Development

This compound serves as a key building block for the synthesis of molecules with potential therapeutic applications, particularly in the areas of oncology and inflammation.[1] The 4-chlorophenyl moiety is a common feature in many biologically active compounds, and the cyclopentane ring can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.

Anti-inflammatory Agents

Derivatives of this compound have been investigated for their potential as anti-inflammatory compounds.[1] The mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes in inflammatory signaling pathways, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases. The synthesis of amide and ester libraries from the title acyl chloride allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors. For instance, pyrrole-containing compounds, which can be synthesized from related building blocks, have shown promise as anti-inflammatory agents by modulating cytokine levels, such as TNF-α.[5]

Anti-cancer Agents

The development of novel anti-cancer agents is another area where this chemical intermediate is utilized.[1] Research has shown that organotin(IV) complexes of the parent carboxylic acid, 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid, exhibit antitumor activities against various human cancer cell lines. This suggests that derivatives of the acyl chloride could be precursors to metallodrugs or other cytotoxic agents.

Role of the title compound in drug discovery workflows.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. As an acyl chloride, it is corrosive and will react with moisture in the air and on skin to produce HCl. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored under an inert atmosphere and away from moisture.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity, primarily through nucleophilic acyl substitution, allow for the creation of a wide array of derivatives. These derivatives are of particular interest in the search for new anti-inflammatory and anti-cancer agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in these critical areas.

References

An In-depth Technical Guide to the Potential Derivatives of 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the potential derivatives of 1-(4-chlorophenyl)cyclopentanecarbonyl chloride, a versatile building block in synthetic and medicinal chemistry. This document details the synthesis of the core compound, its derivatization into various esters and amides, and the pharmacological activities of these derivatives, with a particular focus on their potential as antitumor agents.

Core Compound Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopentanecarboxylic acid. The most common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂). This reaction effectively converts the carboxylic acid into the more reactive acyl chloride, making it amenable to a wide range of nucleophilic substitution reactions for the generation of diverse derivatives.

Potential Derivatives and Their Synthesis

The reactivity of the acyl chloride group in this compound allows for the synthesis of a variety of derivatives, primarily through reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Ester Derivatives

Organotin(IV) esters of 1-(4-chlorophenyl)cyclopentanecarboxylic acid have been synthesized and characterized for their potential antitumor activities. These compounds are prepared by reacting the carboxylic acid with various diorganotin(IV) oxides or dichlorides.

A general procedure for the synthesis of diorganotin(IV) 1-(4-chlorophenyl)-1-cyclopentanecarboxylates involves the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with the corresponding diorganotin(IV) oxide or dichloride in a suitable solvent, such as toluene or ethanol. The reaction mixture is typically refluxed for several hours, and the resulting product is then isolated and purified by recrystallization.

For example, the synthesis of [Me₂Sn(L)₂] (where L = 1-(4-chlorophenyl)-1-cyclopentanecarboxylato) involves the reaction of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with Me₂SnO.

dot

Caption: Synthetic pathway for organotin(IV) esters.

Amide Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides. This is a standard nucleophilic acyl substitution reaction.

To a solution of an appropriate amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), this compound is added dropwise, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is typically stirred at room temperature until completion. The resulting amide can then be isolated and purified using standard techniques such as extraction and chromatography.

dot

Caption: General workflow for amide synthesis.

Pharmacological Activity of Derivatives

A significant aspect of the derivatives of this compound is their potential therapeutic applications, particularly in oncology.

Antitumor Activity of Organotin(IV) Ester Derivatives

Several organotin(IV) complexes of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines.[1] The results, summarized in the table below, indicate that some of these derivatives exhibit significant cytotoxic effects.

| Compound | R Group | HL-60 | BGC-823 | Bel-7402 | KB |

| 1 | Me | 2.13 ± 0.11 | 3.24 ± 0.15 | > 10 | > 10 |

| 2 | Et | 1.56 ± 0.09 | 2.45 ± 0.12 | 8.76 ± 0.21 | > 10 |

| 3 | n-Bu | 0.89 ± 0.05 | 1.23 ± 0.08 | 4.56 ± 0.18 | 6.78 ± 0.25 |

| 4 | n-Oct | 3.45 ± 0.17 | > 10 | > 10 | > 10 |

| 5 | Ph | 0.56 ± 0.03 | 0.98 ± 0.06 | 2.34 ± 0.13 | 4.56 ± 0.19 |

| 6 | PhOSnL | 1.23 ± 0.07 | 1.87 ± 0.10 | 5.67 ± 0.20 | 7.89 ± 0.28 |

| Data presented as IC₅₀ values in μM.[1] |

The data suggests that the nature of the organic substituent on the tin atom significantly influences the antitumor activity, with the dibutyl and diphenyl derivatives (compounds 3 and 5 ) showing the most potent activity against the tested cell lines.[1]

dot

Caption: Proposed mechanism of antitumor activity.

Conclusion

This compound is a valuable synthetic intermediate for the generation of a diverse array of ester and amide derivatives. Notably, organotin(IV) esters of the parent carboxylic acid have demonstrated significant in vitro antitumor activity, highlighting the potential of this chemical scaffold in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this compound class. This includes the preparation and screening of various amide derivatives to establish a comprehensive structure-activity relationship.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a cyclopentane ring attached to a 4-chlorophenyl group and a reactive acyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Chemical and Physical Properties

This compound is an acyl chloride that serves as a reactive precursor for various nucleophilic substitution reactions.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 71501-44-5 | [2] |

| Molecular Formula | C₁₂H₁₂Cl₂O | [2] |

| Molecular Weight | 243.13 g/mol | [2] |

| IUPAC Name | 1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride | [2] |

| Synonyms | 1-(p-chlorophenyl)cyclopentanecarbonyl chloride | |

| Appearance | Likely a solid or oil | |

| Boiling Point | 165-167 °C at 10 Torr | |

| Density | 1.245 g/cm³ at 20 °C |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods.

| Technique | Expected Data | Reference(s) |

| ¹H NMR | Aromatic protons: δ 7.2–7.4 ppm; Cyclopentane protons: δ 1.5–2.5 ppm. | [1] |

| ¹³C NMR | Aromatic carbons: Signals in the aromatic region; Cyclopentane carbons: δ 25–35 ppm. | [1] |

| Infrared (IR) Spectroscopy | A strong carbonyl (C=O) stretch is expected around 1800 cm⁻¹. | [1] |

| Mass Spectrometry (MS) | The molecular ion peak is expected at approximately m/z 243.08. | [1] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid precursor, 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

Reaction:

Caption: Synthesis of this compound.

Detailed Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.

-

Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (SOCl₂) dropwise to the carboxylic acid. The reaction is exothermic and should be controlled.[1]

-

Heat the reaction mixture to a controlled temperature of 40–50 °C and maintain stirring.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.[1]

-

To purify the product, an aprotic solvent like methylene chloride can be added, followed by concentration to dryness to isolate the acid chloride.[1] Alternatively, purification can be achieved by vacuum distillation or recrystallization.[1]

Synthesis of Derivatives

This compound is a key intermediate for synthesizing various derivatives through nucleophilic substitution reactions.

Reacting the acyl chloride with a primary or secondary amine yields the corresponding amide.

Caption: General workflow for amide synthesis.

Reaction with an alcohol in the presence of a non-nucleophilic base produces the corresponding ester.

Caption: General workflow for ester synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of novel bioactive compounds.[2]

Anti-cancer Agents

Derivatives of this compound have been explored for their potential as anti-cancer agents.[2] Research suggests that some of these derivatives may inhibit the growth and proliferation of cancer cells.[2] The mechanism of action for related compounds has been shown to involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. For example, some complex molecules with cyclopentane moieties have been found to inhibit translation initiation, a critical step in protein synthesis that is often dysregulated in cancer.[3]

References

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and purification methods, supported by quantitative data and procedural diagrams to ensure reproducibility and facilitate further research.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. The most common and efficient route commences with the formation of 4-chlorophenylacetonitrile from 4-chlorobenzyl chloride. This is followed by a cyclization reaction with 1,4-dibromobutane to yield 1-(4-chlorophenyl)cyclopentanecarbonitrile. Subsequent hydrolysis of the nitrile group affords 1-(4-chlorophenyl)cyclopentanecarboxylic acid, which is then converted to the final acyl chloride product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chlorophenylacetonitrile

This procedure outlines the synthesis of 4-chlorophenylacetonitrile from 4-chlorobenzyl chloride.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-Chlorophenylacetonitrile.

Protocol:

In a 2 L multi-neck apparatus equipped with a reflux condenser, internal thermometer, and dropping funnel, 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water are introduced. The mixture is heated to 90°C. At this temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride are added dropwise over 1 hour. The mixture is then stirred for an additional 2 hours. After cooling to approximately 35°C, the organic phase is separated, washed with water, and purified by fractional distillation to yield 4-chlorophenylacetonitrile.[1]

| Parameter | Value |

| Reactants | 4-Chlorobenzyl chloride, Sodium cyanide |

| Catalyst | Tributylbenzylammonium chloride |

| Solvent | Water |

| Temperature | 90°C |

| Reaction Time | 3 hours |

| Yield | 91% |

Step 2: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

This step involves the phase-transfer catalyzed alkylation of 4-chlorophenylacetonitrile with 1,4-dibromobutane. The following protocol is adapted from a similar synthesis of 1-phenylcyclopentane-1-carbonitrile.[2]

Experimental Workflow:

Caption: Workflow for 1-(4-Chlorophenyl)cyclopentanecarbonitrile synthesis.

Protocol:

A 100 mL two-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and a reflux condenser. Benzyltriethylammonium chloride (e.g., 2.5 mol%) and 50% (w/v) aqueous sodium hydroxide are added. 4-Chlorophenylacetonitrile (1.0 equiv) is added with vigorous stirring. 1,4-Dibromobutane (1.2 equiv) is then added portion-wise. The biphasic mixture is heated to an internal temperature of 65°C for 24 hours. After cooling to room temperature, water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2]

| Parameter | Value |

| Reactants | 4-Chlorophenylacetonitrile, 1,4-Dibromobutane |

| Base | 50% Aqueous Sodium Hydroxide |

| Catalyst | Benzyltriethylammonium chloride |

| Temperature | 65°C |

| Reaction Time | 24 hours |

| Yield | ~82% (based on analogous reaction)[2] |

Step 3: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid under acidic conditions.

Protocol:

The 1-(4-chlorophenyl)cyclopentanecarbonitrile is mixed with a solution of concentrated hydrochloric acid and water. The mixture is heated at reflux for several hours (e.g., 24 hours) until the reaction is complete, as monitored by thin-layer chromatography. Upon cooling, the product crystallizes and can be collected by filtration, washed with water, and dried.

| Parameter | Value |

| Reactant | 1-(4-Chlorophenyl)cyclopentanecarbonitrile |

| Reagents | Concentrated Hydrochloric Acid, Water |

| Temperature | Reflux |

| Reaction Time | ~24 hours |

Step 4: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

Experimental Workflow:

Caption: Workflow for the synthesis of the final acyl chloride.

Protocol:

A round-bottomed flask is charged with 1-(4-chlorophenyl)cyclopentanecarboxylic acid (1.0 equiv) and thionyl chloride (2.0 equiv). The reaction mixture is heated to reflux for approximately 3 hours. After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure to yield the crude this compound, which can be used in subsequent reactions without further purification or can be purified by distillation under vacuum.[3]

| Parameter | Value |

| Reactant | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid |

| Reagent | Thionyl chloride |

| Temperature | Reflux (~76°C) |

| Reaction Time | 3 hours |

Data Summary

The following table summarizes the key starting materials and intermediates in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Starting Material |

| Sodium cyanide | NaCN | 49.01 | Reagent |

| 4-Chlorophenylacetonitrile | C₈H₆ClN | 151.60 | Intermediate |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | Reagent |

| 1-(4-Chlorophenyl)cyclopentanecarbonitrile | C₁₂H₁₂ClN | 205.68 | Intermediate |

| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | C₁₂H₁₃ClO₂ | 224.68 | Intermediate |

| Thionyl chloride | SOCl₂ | 118.97 | Reagent |

| This compound | C₁₂H₁₂Cl₂O | 243.13 | Final Product |

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and scale. Standard laboratory safety precautions should be strictly adhered to when handling all chemicals mentioned in this document.

References

Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride, a versatile chemical intermediate with applications in organic synthesis and medicinal chemistry. This document details its synthesis, characteristic analytical data, and potential biological relevance, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and Physical Properties

| Identifier | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 71501-44-5 | [3] |

| Molecular Formula | C₁₂H₁₂Cl₂O | [1][2] |

| Molecular Weight | 243.13 g/mol | [1][2] |

| Boiling Point | 165-167 °C at 10 Torr | [1] |

| Density | 1.245 g/cm³ at 20 °C | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic signatures for the characterization of this compound. While complete, experimentally-derived spectra are not publicly available, the data presented are based on established chemical principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.20 - 7.40 | Multiplet | Aromatic protons (para-substituted phenyl ring) |

| 1.50 - 2.50 | Multiplet | Cyclopentane ring protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carbonyl carbon (acyl chloride) |

| 135 - 140 | Quaternary aromatic carbon attached to cyclopentane |

| 128 - 134 | Aromatic CH carbons |

| ~128 | Aromatic carbon attached to chlorine |

| 25 - 35 | Cyclopentane carbons |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

| ~1800 | C=O (Acyl Chloride) | Strong, characteristic carbonyl stretch | [4] |

| 3100 - 3000 | C-H (Aromatic) | Aromatic C-H stretching | [5] |

| 3000 - 2850 | C-H (Aliphatic) | Cyclopentane C-H stretching | [5] |

| 1600 - 1450 | C=C (Aromatic) | Aromatic ring skeletal vibrations | [5] |

| 840 - 800 | C-H (Aromatic) | Out-of-plane bending for para-substitution | [5] |

| 840 - 600 | C-Cl | Carbon-chlorine stretching | [5] |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Notes | Reference |

| 242/244 | [M]⁺ | Molecular ion peak, with M+2 peak due to ³⁷Cl isotope | [4] |

| 207 | [M-Cl]⁺ | Loss of the chlorine atom from the acyl chloride | |

| 179 | [M-COCl]⁺ | Loss of the carbonyl chloride group | |

| 139 | [C₉H₈Cl]⁺ | Fragmentation of the cyclopentane ring | |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[6]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid precursor, 1-(4-chlorophenyl)cyclopentanecarboxylic acid, via reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[4]

Materials:

-

1-(4-chlorophenyl)cyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Pyridine (optional, as a catalyst and HCl scavenger)[7]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature under a fume hood. The reaction can be exothermic.

-

If desired, a catalytic amount of pyridine can be added.

-

The reaction mixture is then heated to a gentle reflux (around 40-50 °C) and stirred.[4] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete (typically 1-3 hours), the excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.[4]

Safety Precautions: Thionyl chloride is a corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Workflow and Pathway Diagrams

Caption: Synthetic workflow for the preparation of the title compound.

Given that derivatives of this compound have been explored for their potential as anti-cancer and anti-inflammatory agents, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in these diseases, such as the p38 MAPK pathway.[2][8] The following diagram illustrates a simplified representation of this potential interaction.

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. smolecule.com [smolecule.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | 71501-44-5 | Benchchem [benchchem.com]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Detailed Synthesis Protocol for 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a reactive acyl chloride intermediate valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a cyclopentane ring attached to a 4-chlorophenyl group, makes it a versatile building block for creating more complex molecules.[1] The highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions, such as Friedel-Crafts acylations and the formation of esters and amides.[1] This reactivity allows for the introduction of the 1-(4-chlorophenyl)cyclopentanecarbonyl moiety into various molecular scaffolds, which is a key step in the synthesis of certain bioactive compounds.[1] This document provides a detailed protocol for the synthesis of this compound from its corresponding carboxylic acid.

Synthesis Pathway

The synthesis of this compound is most commonly achieved through the chlorination of its carboxylic acid precursor, 1-(4-chlorophenyl)cyclopentanecarboxylic acid.[2] This conversion is typically performed using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.[2] The reaction with thionyl chloride is a well-established and efficient method, converting the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion to form the acyl chloride.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of the product.

Table 1: Reagents and Reaction Conditions

| Parameter | Value | Notes |

| Starting Material | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | CAS: 80789-69-1[2] |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | A slight excess is typically used. |

| Solvent | None (neat) or an aprotic solvent (e.g., CH₂Cl₂) | Reaction is often run in excess thionyl chloride.[5] |

| Reaction Temperature | 40–50 °C[2] | Controlled to manage the exothermic reaction. |

| Reaction Time | Several hours | Monitored by TLC or disappearance of starting material. |

| Work-up | Removal of excess SOCl₂ under reduced pressure | [2] |

Table 2: Product Characterization Data

| Analysis | Expected Result |

| Molecular Formula | C₁₂H₁₂Cl₂O |

| Molecular Weight | 243.13 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| IR (Infrared) Spectroscopy | C=O stretch at ~1800 cm⁻¹[2] |

| ¹H NMR Spectroscopy | Aromatic protons at δ 7.2–7.4 ppm |

| ¹³C NMR Spectroscopy | Cyclopentane carbons at δ 25–35 ppm |

| Mass Spectrometry | Molecular ion peak at m/z 243.08[2] |

Experimental Protocol

Materials:

-

1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS: 80789-69-1)

-

Thionyl chloride (SOCl₂)

-

Anhydrous methylene chloride (CH₂Cl₂) (optional)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, as acyl chlorides are moisture-sensitive.

-

Addition of Thionyl Chloride: Carefully add a slight excess of thionyl chloride to the flask. The reaction can be performed neat or with an anhydrous solvent like methylene chloride.[2][5] The addition may be exothermic and should be done cautiously.

-

Reaction: Heat the mixture to a controlled temperature of 40–50 °C with stirring.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: Once the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride by distillation or, more commonly, under reduced pressure using a rotary evaporator.[2] It is crucial to use a trap to capture the corrosive and toxic SOCl₂ vapors.

-

Product Isolation: To ensure all residual thionyl chloride is removed, an anhydrous aprotic solvent such as methylene chloride can be added to the crude product, followed by concentration to dryness on the rotary evaporator.[2] This step is typically repeated a few times.

-

Purification and Storage: The resulting this compound is often used in the next synthetic step without further purification. If necessary, it can be purified by vacuum distillation.[2] The final product should be stored under an inert atmosphere in a tightly sealed container to protect it from moisture.

Diagrams

References

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of 1-(4-chlorophenyl)cyclopentanecarbonyl chloride from its corresponding carboxylic acid using thionyl chloride as the chlorinating agent. This acyl chloride is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, yielding highly reactive intermediates for a variety of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation.[1][2] Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of its gaseous byproducts (SO₂ and HCl).[3][4] This document outlines the synthesis of this compound, a key building block in medicinal chemistry, and provides a detailed experimental protocol, quantitative data, and a workflow diagram.[2][5]

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of acyl chlorides using thionyl chloride. While specific data for the target molecule is limited in the literature, the data for a closely related substrate is presented for reference.

| Starting Material | Chlorinating Agent | Molar Ratio (Acid:SOCl₂) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 2-(p-tolyl)propionic acid | Thionyl Chloride | 1.0 : 2.0 | Reflux (84 °C) | 3 | Not explicitly stated for the acyl chloride, but the subsequent amide was obtained in 83-87% yield over two steps. | Sufficient for next step without purification. |

| Cyclopentanecarboxylic acid | Thionyl Chloride | 1 : 1.25 | 40-50 | 2 | ~76.3 | ~98.0 |

Note: The yield and purity can vary based on the scale of the reaction, the purity of the starting materials, and the efficiency of the work-up and purification procedures.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[5][6]

3.1. Materials and Equipment:

-

1-(4-chlorophenyl)cyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (optional)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (e.g., a trap with aqueous sodium hydroxide)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

3.2. Reaction Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

-

Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the carboxylic acid at room temperature.[6] The addition may be exothermic, and cooling in an ice bath might be necessary for large-scale reactions.

-

Reaction: Heat the reaction mixture to a gentle reflux (the temperature of the oil bath can be maintained around 84°C) and stir for 2-3 hours.[5][6] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure or, more commonly, by evaporation under reduced pressure using a rotary evaporator.[5] To ensure complete removal of residual thionyl chloride, anhydrous toluene or dichloromethane can be added to the crude product, followed by evaporation under reduced pressure. This process can be repeated 2-3 times.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions.[7] If further purification is required, vacuum distillation can be employed.

3.3. Characterization:

The purity and identity of the synthesized this compound can be confirmed by standard analytical techniques:[5]

-

¹H and ¹³C NMR: To confirm the structure of the compound. Aromatic protons are typically observed in the range of δ 7.2–7.4 ppm, while cyclopentane carbons appear at δ 25–35 ppm.[5]

-

Infrared (IR) Spectroscopy: To identify the characteristic C=O stretch of the acyl chloride, which typically appears around 1800 cm⁻¹.[5]

-

Mass Spectrometry (MS): To determine the molecular weight of the product. The molecular ion peak is expected at approximately 242 g/mol .[5]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The use of thionyl chloride for the synthesis of acyl chlorides is a well-established and efficient method. The reaction generally proceeds with high yield and purity. An alternative reagent for this transformation is oxalyl chloride, which often allows for milder reaction conditions (room temperature) and can be more selective for sensitive substrates, though it is typically more expensive.[1][3] The choice between thionyl chloride and oxalyl chloride will depend on the specific requirements of the synthesis, including the scale of the reaction and the presence of other functional groups in the starting material.

It is crucial to perform this reaction under anhydrous conditions, as acyl chlorides are highly reactive towards water and will hydrolyze back to the corresponding carboxylic acid.[5] The gaseous byproducts, HCl and SO₂, are corrosive and toxic, necessitating the use of a well-ventilated fume hood and a proper scrubbing system.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 71501-44-5 [smolecule.com]

- 3. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | 71501-44-5 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

Application Notes and Protocols for the Acylation of Primary Amines with 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines with 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a robust and versatile chemical transformation that yields N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by structurally related molecules. The presence of the 4-chlorophenyl group and the cyclopentanecarboxamide core provides a scaffold that can be readily modified by introducing various primary amines, allowing for the exploration of structure-activity relationships (SAR).

These N-substituted amides have been investigated for a range of potential therapeutic applications, including as anti-cancer and anti-inflammatory agents. The ability to synthesize a library of these compounds through a straightforward acylation reaction makes this an attractive method for generating new chemical entities for high-throughput screening and lead optimization.

Reaction Principle and Signaling Pathway

The fundamental reaction involves the nucleophilic acyl substitution of a primary amine with the highly reactive acyl chloride, this compound. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming the stable amide bond. Typically, a non-nucleophilic base is added to neutralize the hydrogen chloride byproduct.

The resulting N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides can be designed to interact with various biological targets. For instance, by modifying the substituent introduced from the primary amine, these molecules can be tailored to bind to specific enzyme active sites or receptors, potentially modulating signaling pathways implicated in diseases such as cancer or inflammation.

Caption: Potential therapeutic pathway of N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides.

Quantitative Data Summary

The following table summarizes representative, illustrative data for the acylation of various primary amines with this compound. Note: This data is provided as an example and actual results may vary depending on specific experimental conditions.

| Entry | Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | N-phenyl-1-(4-chlorophenyl)cyclopentanecarboxamide | 2 | 25 | 92 |

| 2 | Benzylamine | N-benzyl-1-(4-chlorophenyl)cyclopentanecarboxamide | 1.5 | 25 | 95 |

| 3 | Cyclohexylamine | N-cyclohexyl-1-(4-chlorophenyl)cyclopentanecarboxamide | 3 | 25 | 88 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide | 2.5 | 25 | 90 |

Experimental Protocols

This section provides a detailed protocol for the synthesis of N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath with stirring. Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl to remove excess amine and triethylamine hydrochloride. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Caption: General experimental workflow for the synthesis of N-substituted 1-(4-chlorophenyl)cyclopentanecarboxamides.

Safety Precautions

-

This compound is a reactive and potentially corrosive compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction can be exothermic, especially on a larger scale. Ensure proper temperature control, particularly during the addition of the acyl chloride.

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Triethylamine is a flammable and corrosive liquid. Handle with care.

Application Notes and Protocols for Friedel-Crafts Acylation using 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a robust and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a reactive acyl chloride that serves as a valuable building block for introducing a 1-(4-chlorophenyl)cyclopentanecarbonyl moiety onto various aromatic substrates. This functional group is of interest in medicinal chemistry due to the presence of the halogenated phenyl ring and the cyclic alkyl ketone structure, which can influence the biological activity and pharmacokinetic properties of a molecule.[1]

These application notes provide detailed protocols for the Friedel-Crafts acylation of representative aromatic compounds using this compound, along with a summary of relevant quantitative data and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Friedel-Crafts acylation reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom of the acyl chloride. This polarization facilitates the formation of a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the desired aryl ketone product. A key advantage of Friedel-Crafts acylation is that the product ketone is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution.[2][3]

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of an aromatic substrate with a similar acyl chloride, providing an expected outcome for reactions with this compound.

| Aromatic Substrate | Acyl Chloride | Lewis Acid (Equivalents) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Benzene | p-chlorobenzoyl chloride | AlCl₃ (1.1) | CS₂ | 1 h | Reflux | 90 | Generic Literature Data |

| Chlorobenzene | Cyclopentyl bromide | Not specified | Not specified | Not specified | Not specified | 50 | HU185337B[4] |

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Benzene with this compound

This protocol describes a general method for the acylation of benzene.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a calcium chloride drying tube or nitrogen inlet

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser protected by a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane to create a slurry.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and place it in the addition funnel.

-

Reaction Initiation: Cool the flask containing the aluminum chloride slurry to 0 °C using an ice bath. Slowly add the solution of this compound dropwise to the stirred slurry over 30 minutes.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add anhydrous benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel, maintaining the temperature at 0 °C.

-